

Biological Activity of 5-Azoniaspiro[4.5]decane Analogs: A Technical Guide

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Compound of Interest		
Compound Name:	5-Azoniaspiro[4.5]decane	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of various analogs based on the azaspiro[4.5]decane scaffold. The information presented herein is curated from recent scientific literature to facilitate further research and development in medicinal chemistry and pharmacology. This document summarizes quantitative biological data, details key experimental methodologies, and visualizes relevant biological pathways and experimental workflows.

Introduction to Azaspiro[4.5]decane Analogs

The azaspiro[4.5]decane core structure is a key pharmacophore found in a variety of biologically active compounds. Modifications to this spirocyclic system, including the introduction of additional heteroatoms and various substituents, have led to the discovery of potent and selective ligands for a range of biological targets. These analogs have shown promise in several therapeutic areas, including neuroscience, oncology, and infectious diseases. This guide will delve into the specific biological activities of different classes of these analogs.

Quantitative Biological Activity Data

The biological activities of several **5-Azoniaspiro**[**4.5]decane** analogs and related compounds are summarized below. The data is organized by the primary biological target or activity.



Serotonin 5-HT1A Receptor Agonists

Derivatives of 1-oxa-4-thiaspiro[4.5]decane and 1,4-dithiaspiro[4.5]decane have been investigated as agonists for the 5-HT1A receptor, a key target for anxiolytic and antidepressant drugs.

Compoun d	Structure	Receptor Affinity (pKi)	Function al Activity (pD2)	Efficacy (Emax %)	Selectivit y (5- HT1A/ α1d)	Referenc e
14	1-oxa-4- thiaspiro[4. 5]decane derivative	-	-	-	80	[1]
15	1-oxa-4- thiaspiro[4. 5]decane derivative	-	9.58	74	-	[1]

Further details on the specific structures were not fully available in the provided search results.

Sigma-1 Receptor Ligands

Analogs of 1-oxa-8-azaspiro[4.5]decane have demonstrated high affinity for sigma-1 receptors, which are implicated in a variety of neurological disorders.



Compound	Structure	σ1 Receptor Affinity (Ki, nM)	σ2/σ1 Selectivity	Reference
Series of 7 ligands	1-oxa-8- azaspiro[4.5]dec ane derivatives	0.47 - 12.1	2 - 44	[2]
Compound 8	1-oxa-8- azaspiro[4.5]dec ane derivative	-	Highest in series	[2]
Compound 5a	8-(4-(2- Fluoroethoxy)be nzyl)-1,4-dioxa- 8- azaspiro[4.5]dec ane	5.4 ± 0.4	30	[3]

Anticancer Activity

New derivatives of 1-thia-4-azaspiro[4.5]decane have been synthesized and evaluated for their anticancer properties against various human cancer cell lines.[4]

Compound Class	Cell Line	Activity	Reference
1-thia- azaspiro[4.5]decane derivatives	HepG-2 (Liver)	Moderate to high inhibition	[4]
PC-3 (Prostate)	Moderate to high inhibition	[4]	
HCT116 (Colorectal)	Moderate to high inhibition	[4]	_

Antimicrobial Activity



Oxazine analogs of 1-thia-4-azaspiro[4.5]decan-3-one have been screened for their in vitro antimicrobial activity.[5]

Compound	Bacterial Strain	Activity	Reference
IVb, IVc, IVe, IVf	S. aureus	Moderate to good	[5]
E. coli	Moderate to good	[5]	
P. aeruginosa	Moderate to good	[5]	
B. subtilis	Moderate to good	[5]	

Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning **5-Azoniaspiro[4.5]decane** analogs.

Receptor Binding Assays

Objective: To determine the affinity of a compound for a specific receptor.

General Protocol:

- Membrane Preparation: Membranes from cells expressing the target receptor (e.g., CHO cells transfected with the human 5-HT1A receptor) are prepared.
- Radioligand Incubation: A specific concentration of a radiolabeled ligand known to bind to the receptor is incubated with the cell membranes.
- Competitive Binding: The incubation is performed in the presence of varying concentrations of the test compound.
- Separation: Bound and free radioligand are separated by rapid filtration.
- Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.



 Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assays (e.g., 5-HT1A Receptor Agonism)

Objective: To determine the functional activity (agonist, antagonist, etc.) and potency of a compound at a specific receptor.

General Protocol (cAMP Assay for Gi-coupled receptors):

- Cell Culture: Cells expressing the receptor of interest are cultured.
- Forskolin Stimulation: The cells are stimulated with forskolin to increase intracellular cyclic adenosine monophosphate (cAMP) levels.
- Compound Treatment: The cells are treated with varying concentrations of the test compound. Agonists of Gi-coupled receptors will inhibit the forskolin-induced cAMP production.
- cAMP Measurement: Intracellular cAMP levels are measured using a suitable assay kit (e.g., HTRF, ELISA).
- Data Analysis: Dose-response curves are generated to determine the EC50 (potency) and Emax (efficacy) of the compound.

Cell Viability Assays (e.g., MTT Assay)

Objective: To assess the cytotoxic or cytostatic effects of a compound on cancer cells.

General Protocol:

- Cell Seeding: Cancer cells (e.g., HepG-2, PC-3, HCT-116) are seeded in 96-well plates and allowed to attach overnight.
- Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).



- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
- Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
- Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (concentration that inhibits 50% of cell growth) is determined.

In Vitro Antimicrobial Screening

Objective: To determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains.

General Protocol (Broth Microdilution Method):

- Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
- Serial Dilution: The test compound is serially diluted in a suitable broth medium in a 96-well plate.
- Inoculation: Each well is inoculated with the microbial suspension.
- Incubation: The plate is incubated under appropriate conditions (temperature, time) for microbial growth.
- MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

This section provides diagrams created using the DOT language to visualize key biological pathways and experimental processes.

5-HT1A Receptor Signaling Pathway



The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Agonist binding initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.



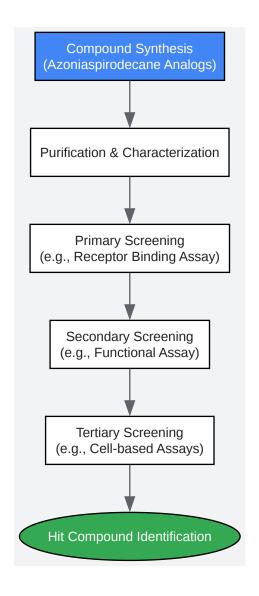
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Caption: 5-HT1A Receptor Signaling Cascade.

General Workflow for In Vitro Biological Evaluation

The following diagram illustrates a typical workflow for the initial biological evaluation of newly synthesized compounds.





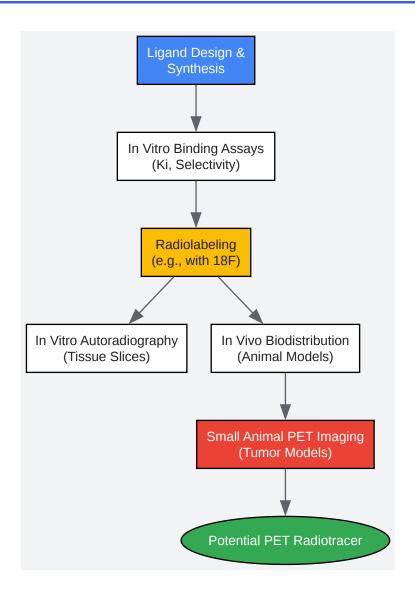
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Caption: In Vitro Biological Evaluation Workflow.

Sigma-1 Receptor Ligand Evaluation for PET Imaging

This diagram outlines the process of developing and evaluating a novel radiolabeled ligand for Positron Emission Tomography (PET) imaging of sigma-1 receptors.





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Caption: PET Radioligand Development Workflow.

This technical guide serves as a foundational resource for understanding the diverse biological activities of **5-Azoniaspiro[4.5]decane** analogs. The provided data, protocols, and diagrams are intended to aid researchers in the design and execution of future studies in this promising area of medicinal chemistry.

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